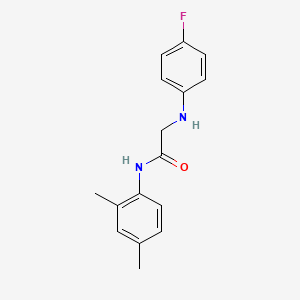
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, also known as CFTR inhibitor, is a chemical compound used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder affecting the lungs, pancreas, and other organs. CFTR inhibitor is a valuable tool for investigating the function and dysfunction of CFTR, and has potential applications in the development of new therapies for cystic fibrosis and other diseases.
作用机制
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor works by binding to the this compound protein and blocking its activity. Specifically, it binds to a site on the protein known as the ATP binding site, which is required for this compound to function properly. By blocking this site, this compound inhibitor prevents the transport of chloride ions across cell membranes, leading to a decrease in fluid secretion in various tissues. This mechanism of action has been extensively studied and provides valuable insights into the function of this compound and its role in disease.
Biochemical and Physiological Effects:
This compound inhibitor has a number of biochemical and physiological effects on cells and tissues. In vitro studies have shown that this compound inhibitor reduces chloride ion transport across cell membranes, leading to decreased fluid secretion in various tissues. In vivo studies in animal models have shown that this compound inhibitor can reduce sweat gland function, intestinal secretion, and airway hydration. These effects are consistent with the known functions of this compound and provide valuable insights into the role of this protein in various physiological processes.
实验室实验的优点和局限性
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a highly specific inhibitor of this compound, meaning that it can be used to selectively block the activity of this protein without affecting other cellular processes. Another advantage is that it is a well-characterized compound with a known mechanism of action, making it a valuable tool for investigating the function of this compound. However, one limitation is that this compound inhibitor can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound inhibitor is relatively expensive compared to other laboratory reagents, which can also limit its use in some settings.
未来方向
There are many potential future directions for research involving 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor. One area of interest is the development of new compounds that can modulate this compound activity in different ways, potentially leading to new therapies for cystic fibrosis and other diseases. Another area of interest is the use of this compound inhibitor in combination with other drugs to enhance its efficacy or reduce toxicity. Additionally, there is ongoing research into the role of this compound in various physiological processes, which may lead to new insights into the pathophysiology of cystic fibrosis and other diseases. Overall, this compound inhibitor is a valuable tool for scientific research and has the potential to lead to important advances in the understanding and treatment of cystic fibrosis and other diseases.
合成方法
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor can be synthesized using a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2-furancarboxaldehyde to form a key intermediate, which is then reacted with pyrrolidine and sulfonating agents to produce this compound inhibitor. The synthesis of this compound inhibitor is a complex process that requires careful attention to reaction conditions and purification methods to ensure high purity and yield.
科学研究应用
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine inhibitor is used extensively in scientific research to study the function and dysfunction of the this compound protein. It is commonly used in laboratory experiments to block the activity of this compound and investigate its role in various cellular processes. For example, this compound inhibitor has been used to study the role of this compound in sweat gland function, intestinal secretion, and airway hydration. This compound inhibitor has also been used in drug discovery efforts to identify new compounds that can modulate this compound activity and potentially treat cystic fibrosis and other diseases.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO5S2/c16-14-8-12(3-4-15(14)17)25(21,22)18-6-5-13(9-18)24(19,20)10-11-2-1-7-23-11/h1-4,7-8,13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJZTYRDCRUMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)
![methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2912541.png)
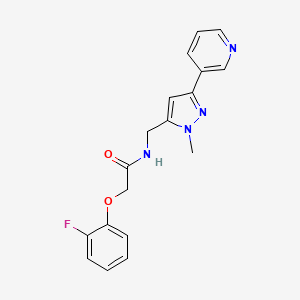
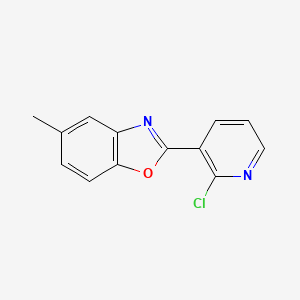
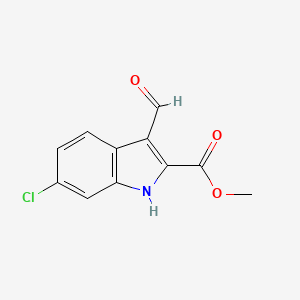

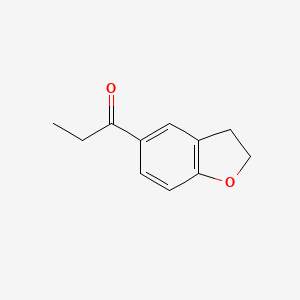
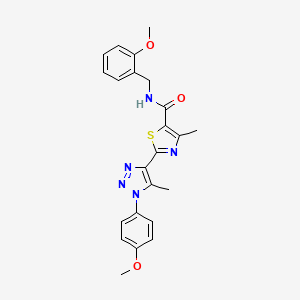
![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)
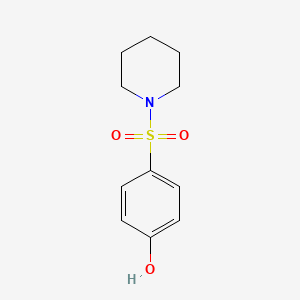
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)


